4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17687220
InChI: InChI=1S/C6H7N7S/c1-13-2-3(11-12-13)4-8-5(7)10-6(14)9-4/h2H,1H3,(H3,7,8,9,10,14)
SMILES:
Molecular Formula: C6H7N7S
Molecular Weight: 209.23 g/mol

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol

CAS No.:

Cat. No.: VC17687220

Molecular Formula: C6H7N7S

Molecular Weight: 209.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol -

Specification

Molecular Formula C6H7N7S
Molecular Weight 209.23 g/mol
IUPAC Name 2-amino-6-(1-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione
Standard InChI InChI=1S/C6H7N7S/c1-13-2-3(11-12-13)4-8-5(7)10-6(14)9-4/h2H,1H3,(H3,7,8,9,10,14)
Standard InChI Key IGFIKXXHPBIEPS-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=N1)C2=NC(=S)N=C(N2)N

Introduction

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered significant attention in the fields of pharmaceuticals and agrochemicals due to its diverse biological activities. This compound belongs to the class of triazine derivatives, which are known for their antitumor and antimicrobial properties.

Synthesis of 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions to form the desired triazine structure. The process typically requires careful control of reaction temperatures and times to optimize yields and purities.

Synthesis Steps

  • Precursor Preparation: The synthesis begins with the preparation of necessary precursors, which may involve the formation of triazole and triazine rings.

  • Coupling Reaction: The triazole and triazine precursors are then coupled under specific conditions to form the target compound.

  • Purification and Characterization: The synthesized compound is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Activities and Applications

Triazine derivatives, including 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol, exhibit a range of biological activities that make them valuable in medicinal chemistry.

Biological Activities

  • Antitumor Activity: Some triazine derivatives have shown potential as antitumor agents, although specific data for this compound is limited.

  • Antimicrobial Activity: These compounds are also known for their antimicrobial properties, which could be beneficial in developing new antimicrobial drugs.

Applications

  • Pharmaceuticals: The compound's potential biological activities make it a candidate for further research in pharmaceutical applications.

  • Agrochemicals: Its antimicrobial properties could also be explored in the development of new agrochemicals.

Mechanism of Action

The mechanism of action for 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is not fully elucidated but is believed to involve interaction with specific enzymes or receptors in cellular signaling pathways. Preliminary studies suggest potential interactions that could lead to its biological effects.

Research Findings and Future Directions

Research on this compound is ongoing, with a focus on optimizing its efficacy and understanding its full range of biological activities. Further studies are needed to fully explore its potential applications in medicine and agriculture.

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